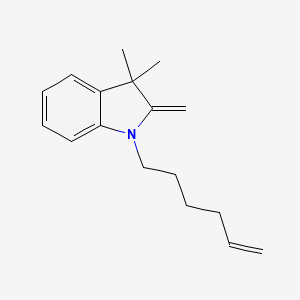
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines an indole core with an aliphatic side chain
Preparation Methods
The synthesis of 1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves several steps. One common method includes the reaction of 3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole with hex-5-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the aliphatic side chain, using reagents such as alkyl halides or sulfonates.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indoles, ketones, and alcohols.
Scientific Research Applications
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Hex-5-en-1-yl)-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with similar compounds such as:
Hex-5-en-1-yl methanesulfonate: This compound has a similar aliphatic side chain but differs in its functional groups and reactivity.
Gluconapoleiferin: Another compound with a similar aliphatic chain but different core structure and biological activity.
The uniqueness of this compound lies in its combination of an indole core with an aliphatic side chain, providing distinct chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
141088-55-3 |
|---|---|
Molecular Formula |
C17H23N |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-hex-5-enyl-3,3-dimethyl-2-methylideneindole |
InChI |
InChI=1S/C17H23N/c1-5-6-7-10-13-18-14(2)17(3,4)15-11-8-9-12-16(15)18/h5,8-9,11-12H,1-2,6-7,10,13H2,3-4H3 |
InChI Key |
UXXWHQKOBVSJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C)N(C2=CC=CC=C21)CCCCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















